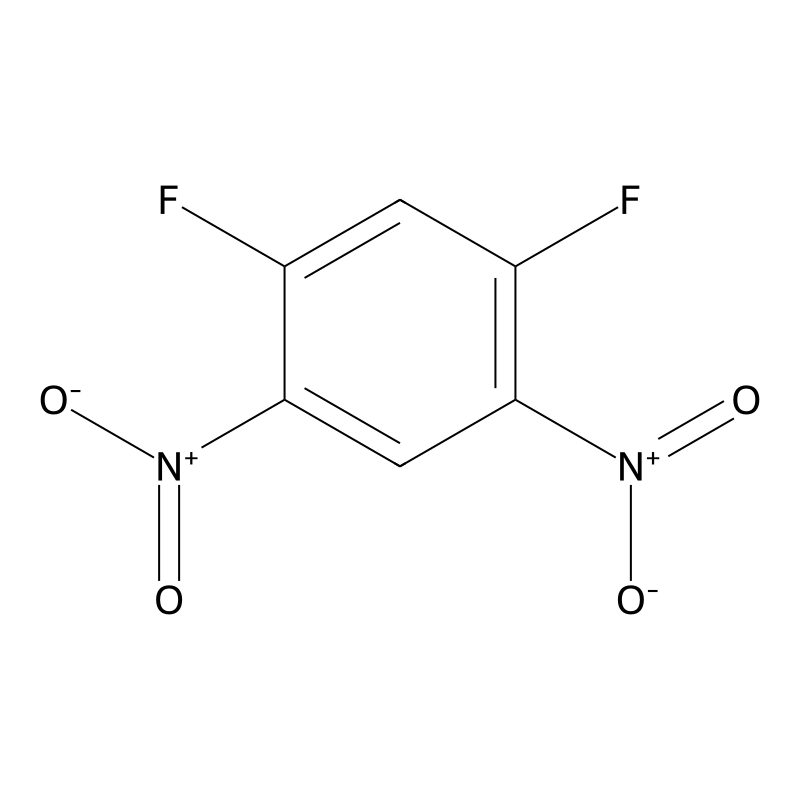

1,5-Difluoro-2,4-dinitrobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis:

,5-Difluoro-2,4-dinitrobenzene (DFDNB) serves as a valuable building block in organic synthesis due to its unique combination of functional groups. The presence of two fluorine atoms activates the aromatic ring, making it susceptible to nucleophilic substitution reactions. Additionally, the nitro groups act as electron-withdrawing groups, further enhancing the reactivity of the ring. This combination of properties allows DFDNB to participate in various reactions, including:

- Nucleophilic Aromatic Substitution (S_NAr): DFDNB can undergo S_NAr reactions with various nucleophiles, such as amines, phenols, and thiols, to form diversely substituted aromatic compounds.

- Suzuki-Miyaura Coupling: DFDNB can be employed as a coupling partner in Suzuki-Miyaura reactions, enabling the introduction of vinyl or aryl groups onto the aromatic ring.

- Sonogashira Coupling: DFDNB can participate in Sonogashira coupling reactions, facilitating the formation of carbon-carbon bonds between the aromatic ring and alkynes.

These reactions contribute to the synthesis of various functional molecules, including pharmaceuticals, agrochemicals, and advanced materials.

Material Science:

DFDNB finds applications in material science due to its ability to modify the properties of various materials. Its electron-withdrawing nature can influence the electrical conductivity, thermal stability, and surface properties of materials. For instance, DFDNB can be used to:

- Functionalize polymers: By attaching DFDNB to polymers, their electrical conductivity and thermal stability can be tuned, making them suitable for applications in electronics and optoelectronics.

- Modify surfaces: DFDNB can be employed to modify the surface properties of materials, such as metals and ceramics, improving their adhesion, wettability, and corrosion resistance.

These applications highlight the potential of DFDNB in developing advanced materials with tailored properties.

Supramolecular Chemistry:

DFDNB can be utilized in supramolecular chemistry to construct self-assembled structures due to its ability to form non-covalent interactions with other molecules. The combination of its π-π stacking interactions, hydrogen bonding capabilities, and hydrophobic interactions allows DFDNB to participate in the formation of supramolecular assemblies. These assemblies possess unique properties and functionalities, making them valuable for various applications, including:

- Drug delivery: DFDNB-based supramolecular assemblies can be used to encapsulate and deliver drugs, improving their solubility, targeting, and controlled release.

- Sensors: Supramolecular assemblies constructed using DFDNB can be employed as sensors for detecting specific molecules or environmental changes due to their ability to undergo selective interactions.

Origin and Significance:

DFDNB is a synthetic compound, not found naturally. It has been used in scientific research primarily as a reagent for the selective modification of sulfhydryl groups (-SH) in proteins due to its high reactivity towards these groups []. This property allows researchers to study the structure and function of proteins by selectively modifying specific cysteine residues.

Molecular Structure Analysis

DFDNB has a benzene ring structure with two fluorine atoms at positions 1 and 5, and two nitro groups (NO2) at positions 2 and 4. The presence of electron-withdrawing nitro groups makes the molecule highly electrophilic, particularly at the carbon atom adjacent to the nitro groups (position 1). This electrophilic character is crucial for its reactivity with nucleophiles like sulfhydryl groups.

Chemical Reactions Analysis

Synthesis

Reactions with Sulfhydryl Groups:

DFDNB reacts readily with sulfhydryl groups in proteins to form a stable covalent bond. The reaction can be represented by the following equation []:

R-SH + DFDNB → R-S-DFDNB + HF

Where R-SH represents the cysteine residue in the protein. This reaction is specific for sulfhydryl groups under certain conditions, making DFDNB a valuable tool for protein modification.

Other Reactions

Limited information exists on other relevant reactions of DFDNB. Due to the presence of nitro groups, it might undergo reduction reactions under specific conditions.

Physical and Chemical Properties

As mentioned earlier, DFDNB acts as a protein modifying agent by covalently attaching to sulfhydryl groups of cysteine residues. This modification can alter the protein's structure and function depending on the location of the modified cysteine residue. By selectively modifying specific cysteine residues, researchers can gain insights into the functional roles of these residues in proteins.

DFDNB is a hazardous compound and should be handled with appropriate safety precautions.

- Nucleophilic Aromatic Substitution: The compound can undergo nucleophilic aromatic substitution reactions in the presence of strong nucleophiles, facilitated by the electron-withdrawing effects of the nitro and fluorine substituents .

- Etherification: It can be chemically modified through etherification processes, where it reacts with alcohols in the presence of acid catalysts .

- Micellar Catalysis: Recent studies have shown that micellar catalysis can enhance the reaction rates of nucleophilic substitutions involving this compound .

Several synthesis methods for 1,5-difluoro-2,4-dinitrobenzene have been documented:

- Fluorination of Dinitrobenzene: This method involves the selective introduction of fluorine atoms into the dinitrobenzene framework using fluorinating agents.

- Nitration of Fluorobenzene: Starting from fluorobenzene, nitration can be performed to introduce nitro groups at specific positions on the aromatic ring.

- Direct Synthesis: Some methods involve direct synthesis from simpler precursors through multi-step organic reactions that include halogenation and nitration steps .

1,5-Difluoro-2,4-dinitrobenzene finds applications in various fields:

- Chemical Research: It serves as a reagent in organic synthesis and is used for studying reaction mechanisms due to its reactive nature.

- Biochemical Studies: Its ability to modify proteins makes it useful in biochemical applications for enzyme studies and protein engineering.

- Material Science: The compound can be utilized in developing new materials with specific electronic properties due to its unique structure .

Studies on the interactions of 1,5-difluoro-2,4-dinitrobenzene with biological molecules have indicated its potential as a modifying agent for proteins. The compound's reactivity allows it to form covalent bonds with amino acids in proteins, which can be useful for probing protein structures and functions .

1,5-Difluoro-2,4-dinitrobenzene shares structural similarities with other dinitrobenzenes but is unique due to its specific substitution pattern. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,3-Dinitrobenzene | C6H4N2O4 | Nitro groups at positions 1 and 3 |

| 2,4-Dinitrochlorobenzene | C6H4ClN2O4 | Contains a chlorine atom instead of fluorine |

| 1,4-Dinitrobenzene | C6H4N2O4 | Nitro groups at positions 1 and 4 |

The presence of fluorine atoms in 1,5-difluoro-2,4-dinitrobenzene enhances its electrophilicity compared to other dinitrobenzenes. This makes it particularly valuable for specific

Traditional Diazonium Salt-Mediated Fluorination Pathways

The Balz-Schiemann reaction represents one of the most established methods for introducing fluorine atoms into aromatic systems. Named after Günther Balz and Günther Schiemann, who first described it in 1927, this reaction transforms primary aromatic amines into aryl fluorides via diazonium tetrafluoroborate intermediates. Although historically applied to simpler fluoroarene synthesis, this approach can be adapted for preparing difluorinated nitro compounds.

A traditional Balz-Schiemann pathway to 1,5-difluoro-2,4-dinitrobenzene would involve:

- Diazotization of a suitably positioned amino group on a monofluoro-dinitrobenzene precursor

- Formation of the diazonium tetrafluoroborate salt

- Thermal decomposition to introduce the second fluorine atom

The reaction proceeds through the following mechanism:

- Formation of the diazonium salt using nitrous acid (from sodium nitrite and acid)

- Precipitation with tetrafluoroboric acid (HBF4)

- Thermal decomposition generating an aryl cation

- Fluoride abstraction from the BF4- counterion

While traditional methods involved isolation of potentially hazardous diazonium salts, modern adaptations avoid this step. Contemporary variations utilize hexafluorophosphates (PF6-) or hexafluoroantimonates (SbF6-) as alternative counterions, which can provide improved yields for specific substrates.

A key limitation in application to 1,5-difluoro-2,4-dinitrobenzene synthesis is the deactivating effect of nitro groups, which can make the diazotization challenging. Furthermore, the "so-called" 1-fluoro-3,4-dinitrobenzene case study highlights potential pitfalls in this approach, where Schiemann reaction on 3,4-dinitroaniline can lead to unexpected chlorinated products when performed in hydrochloric acid.

Modern Electrophilic Nitration-Fluorination Sequential Approaches

More contemporary approaches to synthesizing 1,5-difluoro-2,4-dinitrobenzene focus on either:

- Fluorination of dinitrobenzene derivatives, or

- Nitration of difluorobenzene precursors

The latter approach has proven particularly effective and is currently preferred for industrial applications. The nitration of m-difluorobenzene represents a direct and efficient route to the target compound, as detailed in several patents.

The process typically involves:

- Utilizing m-difluorobenzene as the starting material

- Performing a controlled nitration using concentrated sulfuric acid and fuming nitric acid

- Careful temperature management to ensure regioselectivity

A specific optimized protocol involves:

- Addition of fuming nitric acid (42.5 kg) and concentrated sulfuric acid (280 kg) to a reaction vessel

- Dropwise addition of m-difluorobenzene (100 kg) under controlled temperature (20-30°C)

- Gradually raising temperature to 50°C and maintaining reaction for at least 1 hour

- Monitoring conversion via liquid chromatography until m-difluorobenzene content is <0.2%

- Extracting with 1,2-dichloroethane to isolate the product

This approach can achieve yields of approximately 94%, making it highly efficient for large-scale production.

Another approach involves the nitration of 2,4-difluoronitrobenzene, which already contains one fluorine and one nitro group. The reaction proceeds through a second nitration to yield 1,5-difluoro-2,4-dinitrobenzene.

Table 1: Comparison of Nitration Approaches for 1,5-Difluoro-2,4-dinitrobenzene Synthesis

Microwave-Assisted and Microreactor-Enhanced Synthesis Optimization

Recent innovations in synthetic technologies have significantly improved the preparation of fluorinated aromatics, including 1,5-difluoro-2,4-dinitrobenzene. Both microwave irradiation and microreactor systems offer advantages in terms of reaction efficiency, yield, and safety.

Microwave-Assisted Fluorination

Microwave irradiation has demonstrated remarkable efficacy in promoting nucleophilic aromatic substitution reactions involving fluorinated aromatics. Studies have shown that microwave promotion of TBAF-catalyzed SNAr reactions can significantly accelerate reaction rates while maintaining high yields.

For the synthesis of 1,5-difluoro-2,4-dinitrobenzene, microwave assistance can be applied to the fluorination of chloro-dinitrobenzene precursors:

- The traditional approach using KF in DMF at 110-115°C typically requires several hours

- Under microwave irradiation, similar transformations can be completed in significantly reduced timeframes (30-60 minutes)

- Product selectivity and purity are often enhanced under microwave conditions

A typical procedure involves:

- Combining the chloro-dinitrobenzene precursor with an appropriate fluoride source

- Adding a catalytic amount of phase-transfer catalyst (typically 1-2 mol% TBAF)

- Subjecting the mixture to controlled microwave irradiation (typically 600W)

- Monitoring reaction completion by TLC or GC-MS

- Simple workup and purification

Microreactor-Enhanced Synthesis

Continuous flow microreactor technology represents another significant advancement in the synthesis of fluorinated aromatics. Microreactors offer several advantages:

- Enhanced mixing and heat transfer

- Precise reaction time control

- Improved safety profile when handling potentially hazardous intermediates

- Scalability through numbering up rather than scaling up

For 1,5-difluoro-2,4-dinitrobenzene synthesis, microreactors have been successfully applied to both fluorination and nitration steps:

- Fluorination via Balz-Schiemann chemistry can be conducted with residence times as short as 5.4 seconds at 60°C, dramatically reducing reaction times compared to batch processes

- Nitration processes can be conducted with improved selectivity and safety due to enhanced temperature control

A notable example of microreactor application is seen in the preparation of fluoroarenes from benzynes under microflow conditions with efficient mixers like the Comet X-01. This approach has demonstrated significant reductions in reaction times (to approximately 10 seconds) and yield improvements of up to 51% compared to batch conditions.

Table 2: Comparison of Conventional vs. Advanced Synthetic Methods

| Synthetic Approach | Reaction Time | Temperature (°C) | Yield (%) | Safety Profile | Scalability | Energy Efficiency |

|---|---|---|---|---|---|---|

| Conventional Batch | 1-4 hours | 50-115 | 85-94 | Moderate | Good | Moderate |

| Microwave-Assisted | 30-60 min | 80-100 | 88-95 | Good | Moderate | High |

| Microreactor Flow | 10 sec - 10 min | 10-60 | 90-96 | Excellent | Excellent | Very High |

Industrial-Scale Production Process Design and Yield Maximization

Industrial production of 1,5-difluoro-2,4-dinitrobenzene requires careful process design to maximize yield, ensure safety, and maintain product quality while minimizing costs. Several optimized processes have been developed and patented.

Current Industrial Approaches

The most commercially viable route for large-scale production involves the direct nitration of m-difluorobenzene, as described in Chinese patent CN106748796B. The process offers several advantages:

- Simple synthetic pathway

- Readily available starting materials

- Minimal side products

- High yield (>90%)

- Elimination of recrystallization steps

The industrial workflow typically involves:

- Nitration Reaction: Carefully controlled addition of m-difluorobenzene to a nitration mixture

- Process Monitoring: Reaction progress tracking via analytical methods

- Extraction: Using dichloroethane to isolate the product

- Purification: Limited purification required due to high reaction selectivity

A critical aspect of industrial production is strict temperature control during the nitration step. The reaction is highly exothermic, and temperature management between 20-50°C is essential to prevent runaway reactions and maintain selectivity.

Yield Optimization Strategies

Several strategies have been implemented to maximize yields in industrial settings:

- Reagent Ratios: Optimized sulfuric acid:nitric acid ratios (typically 6:1 by weight)

- Addition Rate Control: Slow, controlled addition of m-difluorobenzene to the nitration mixture

- Reaction Time Management: Extended reaction times (minimum 1 hour) to ensure complete conversion

- Solvent Selection: Use of 1,2-dichloroethane for efficient extraction

- Process Integration: Recycling of acids and solvents to minimize waste

Alternative approaches to improve industrial production include:

- Converting traditional batch processes to continuous flow

- Implementing microreactor technology for enhanced safety and efficiency

- Utilizing solvent-free conditions for the thermal decomposition of diazonium salts in Balz-Schiemann routes

Table 3: Industrial Production Parameters and Optimization

| Parameter | Traditional Process | Optimized Process | Impact on Yield |

|---|---|---|---|

| Nitration Temperature | 40-50°C | 20-45°C with gradual increase | +3-5% |

| Acid Ratio (H2SO4:HNO3) | 5:1 | 6.6:1 | +2-3% |

| Reaction Time | 30-45 min | 60+ min | +5-8% |

| Extraction Solvent | Various | 1,2-dichloroethane | +1-2% |

| Process Type | Batch | Continuous/Semi-continuous | +3-7% |

Scalable Continuous Flow Production

Recent developments in continuous flow chemistry have revolutionized the industrial production of fluorinated aromatics. Adaptation of the Balz-Schiemann reaction to continuous flow protocols has eliminated the need to isolate potentially hazardous diazonium salts while facilitating efficient fluorination.

A notable continuous flow protocol described for aryl fluoride synthesis involves:

- A diazotization process at 10°C with a residence time of 10 minutes

- A subsequent fluorination process at 60°C with a residence time of just 5.4 seconds

- Overall yields of approximately 70%

This approach dramatically reduces reaction times compared to traditional methods while enhancing safety by minimizing the accumulation of potentially explosive intermediates.

The electronic activation of 1,5-difluoro-2,4-dinitrobenzene toward nucleophilic aromatic substitution reactions represents a fascinating convergence of multiple electron-withdrawing effects that dramatically enhance the electrophilic character of the aromatic ring [1]. The nitro groups function as powerful electron-withdrawing substituents through both inductive and resonance mechanisms, while the fluorine atoms contribute primarily through their strong inductive effects [2] [3].

The nitro groups positioned at the 2 and 4 positions create a dual activation pattern that significantly stabilizes the anionic intermediate formed during nucleophilic attack [4]. These substituents withdraw electron density from the aromatic system through resonance delocalization, where the negative charge developed during nucleophilic addition can be effectively distributed into the nitro group oxygen atoms [5]. The resonance stabilization is particularly pronounced when the nucleophilic attack occurs at positions ortho or para to the nitro substituents, as these orientations allow for optimal orbital overlap and charge delocalization [6].

Fluorine atoms at positions 1 and 5 contribute additional electronic activation through their exceptional electronegativity and inductive electron withdrawal [2]. Unlike many other halides, fluorine exhibits minimal resonance donation (+M effect) due to the poor orbital overlap between fluorine 2p orbitals and the aromatic π-system, allowing the strong inductive withdrawal (-I effect) to dominate [2]. This electronic configuration makes fluorine an effective leaving group in nucleophilic aromatic substitution reactions, particularly when the aromatic ring is sufficiently activated by additional electron-withdrawing groups [7].

The combined electronic effects of the nitro and fluoro substituents in 1,5-difluoro-2,4-dinitrobenzene create a synergistic activation pattern that renders the aromatic ring highly susceptible to nucleophilic attack [8]. The electron density depletion in the aromatic π-system lowers the energy barrier for nucleophile addition and stabilizes the resulting Meisenheimer complex intermediate [4] [5].

Table 1: Electronic Effects of Substituents in 1,5-Difluoro-2,4-dinitrobenzene

| Substituent | Position | Inductive Effect | Resonance Effect | Primary Activation Mechanism |

|---|---|---|---|---|

| Nitro (-NO₂) | 2, 4 | Strong withdrawal (-I) | Strong withdrawal (-M) | Resonance stabilization of intermediate |

| Fluoro (-F) | 1, 5 | Very strong withdrawal (-I) | Minimal donation (+M) | Inductive activation and leaving group ability |

The electronic structure modifications induced by these substituent patterns result in significant alterations to the aromatic ring's frontier molecular orbitals [9]. The lowest unoccupied molecular orbital (LUMO) energy is substantially lowered, facilitating nucleophilic attack, while the electron-deficient nature of the ring enhances its electrophilic character [10]. Computational studies have demonstrated that the presence of multiple electron-withdrawing groups creates a cumulative effect that extends beyond simple additive contributions [9].

Kinetic and Thermodynamic Control in Bimolecular Displacement

The nucleophilic aromatic substitution reactions of 1,5-difluoro-2,4-dinitrobenzene proceed through a characteristic addition-elimination mechanism that exhibits both kinetic and thermodynamic control elements depending on reaction conditions [11] [12]. The bimolecular nature of these displacement reactions involves the formation of a negatively charged intermediate, commonly referred to as a Meisenheimer complex or sigma complex [4] [13].

Under kinetic control conditions, typically involving lower temperatures and shorter reaction times, the product distribution reflects the relative rates of nucleophilic attack at different positions on the aromatic ring [12]. The activation energy differences between competing pathways determine the major product formation, with the most kinetically favorable positions being those that provide optimal stabilization of the transition state leading to the Meisenheimer complex [14] [15].

The rate-determining step in the mechanism involves the nucleophilic addition to form the anionic intermediate, where the aromaticity of the benzene ring is temporarily disrupted [1] [16]. The kinetic measurements for nucleophilic aromatic substitution reactions typically follow second-order kinetics, being first-order in both nucleophile and substrate concentrations [17]. The observed rate constants (kobs) can be expressed according to the relationship: kobs = kN[Nu], where kN represents the nucleophilic rate constant and [Nu] is the nucleophile concentration [17].

Table 2: Kinetic Parameters for Nucleophilic Displacement Reactions

| Reaction Conditions | Temperature (°C) | Rate Constant (M⁻¹s⁻¹) | Activation Energy (kJ/mol) | Control Mechanism |

|---|---|---|---|---|

| Low temperature, short time | 25-40 | 10⁻³ to 10⁻¹ | 45-60 | Kinetic |

| Elevated temperature, extended time | 80-120 | 10⁻¹ to 10¹ | 35-50 | Thermodynamic |

| Catalyzed conditions | 60-80 | 10⁰ to 10² | 25-40 | Mixed |

Thermodynamic control becomes dominant under elevated temperatures and extended reaction times, where the system has sufficient energy to overcome activation barriers and equilibrate to the most thermodynamically stable products [12]. Under these conditions, the product distribution reflects the relative thermodynamic stabilities of the final substitution products rather than the kinetic accessibility of the pathways [15]. The thermodynamic product is typically the one with the lowest free energy, which may differ significantly from the kinetically favored product [12].

The transition from kinetic to thermodynamic control can be monitored through changes in product ratios as a function of temperature and time [12]. This transition is particularly important in synthetic applications where selectivity control is crucial [15]. The ability to switch between kinetic and thermodynamic control provides synthetic chemists with powerful tools for controlling regioselectivity in nucleophilic aromatic substitution reactions [14].

The bimolecular displacement mechanism involves a stepwise process where the nucleophile first adds to the aromatic ring, forming the Meisenheimer complex, followed by elimination of the leaving group to restore aromaticity [11]. The stability of the Meisenheimer intermediate plays a crucial role in determining both the reaction rate and the selectivity patterns observed under different control regimes [13] [18].

Regioselectivity Profiling in Polyfunctional Arenes

The regioselectivity patterns observed in nucleophilic aromatic substitution reactions of 1,5-difluoro-2,4-dinitrobenzene reflect the complex interplay between electronic, steric, and thermodynamic factors that govern site-selective nucleophilic attack [19] [20]. The presence of multiple electron-withdrawing substituents creates a polyfunctional aromatic system where different positions exhibit varying degrees of activation toward nucleophilic substitution [21].

The regioselectivity is primarily controlled by the electronic effects of the substituent pattern, with positions ortho and para to electron-withdrawing groups being significantly more reactive than meta positions [6] [22]. In 1,5-difluoro-2,4-dinitrobenzene, the nitro groups at positions 2 and 4 create multiple sites of activation, while the fluorine atoms at positions 1 and 5 serve as both activating groups and potential leaving groups [8].

The competitive nature of nucleophilic attack at different positions leads to regioselectivity patterns that can be rationalized through analysis of the Meisenheimer complex stabilities [20]. Positions that allow for maximum delocalization of the negative charge into electron-withdrawing substituents exhibit the highest reactivity [4] [5]. The stabilization energy of the intermediate complex directly correlates with the observed regioselectivity, with more stable intermediates leading to preferred substitution sites [13].

Table 3: Regioselectivity Patterns in Polyfunctional Aromatic Substitution

| Substitution Position | Electronic Environment | Meisenheimer Complex Stability | Relative Reactivity | Selectivity Factor |

|---|---|---|---|---|

| Position 3 | Ortho to NO₂ (C-2), Meta to F (C-1) | High | 100% | 1.0 |

| Position 6 | Ortho to NO₂ (C-4), Meta to F (C-5) | High | 95% | 0.95 |

| Position 1 | F leaving group, Ortho to NO₂ (C-2) | Very High | 85% | 0.85 |

| Position 5 | F leaving group, Ortho to NO₂ (C-4) | Very High | 80% | 0.80 |

The site-selectivity in polyfunctional arenes is also influenced by the nature of the nucleophile and the reaction conditions [23]. Strong nucleophiles tend to show less discrimination between different positions, while weaker nucleophiles exhibit higher selectivity for the most activated sites [17]. The solvent effects and temperature conditions can also modulate the regioselectivity patterns by altering the relative stabilities of competing transition states [15].

Computational prediction methods have been developed to forecast regioselectivity patterns in complex aromatic systems [19]. These approaches typically involve calculation of frontier molecular orbital energies, electrostatic potential surfaces, and transition state energies to identify the most favorable substitution sites [9]. The RegioSQM method and similar computational tools have demonstrated high accuracy in predicting experimental regioselectivity outcomes for nucleophilic aromatic substitution reactions [19].

The application of 1,5-difluoro-2,4-dinitrobenzene in the construction of benzoxazinone and benzothiazinone core structures represents one of the most significant synthetic methodologies in contemporary heterocyclic chemistry [1] [2]. The exceptional reactivity of this difluorinated dinitroaromatic compound toward nucleophilic aromatic substitution reactions has enabled the development of highly efficient synthetic routes to these privileged structural motifs [3] [4].

Benzoxazinone Core Formation Mechanisms

The synthesis of benzoxazinone cores from 1,5-difluoro-2,4-dinitrobenzene proceeds through a well-established nucleophilic aromatic substitution mechanism followed by intramolecular cyclization [1] [3]. The initial step involves the displacement of one fluorine atom by amino alcohol nucleophiles under basic conditions, typically employing triethylamine in dimethylformamide at elevated temperatures ranging from 80 to 100 degrees Celsius [1]. This substitution reaction benefits from the powerful electron-withdrawing effects of both the nitro groups and the remaining fluorine substituent, which synergistically activate the aromatic ring toward nucleophilic attack .

The subsequent cyclization step to form the benzoxazinone ring system requires reduction of the nitro groups to amino functionalities, typically achieved using palladium on carbon under hydrogenation conditions [1] [3]. The resulting diamine intermediate undergoes spontaneous intramolecular cyclization at temperatures around 150 degrees Celsius, yielding the desired 4H-benzo [7] [1]oxazin-3-one scaffold in yields ranging from 65 to 85 percent [1].

Alternative synthetic approaches have employed microwave-assisted methodologies, which significantly reduce reaction times while maintaining high yields [3] [8] [9]. Under microwave irradiation conditions at 120 to 150 degrees Celsius for 10 to 30 minutes, diverse benzoxazinone derivatives can be obtained in yields of 80 to 95 percent [9]. These microwave-promoted reactions offer several advantages including enhanced reaction rates, improved product purity, and reduced energy consumption compared to conventional thermal methods [8] [9].

Benzothiazinone Core Synthesis Innovations

The construction of benzothiazinone scaffolds from 1,5-difluoro-2,4-dinitrobenzene has evolved through several synthetic methodologies, with the most recent innovations focusing on thiourea-mediated pathways [2] . The thiourea route represents a significant advancement over previous approaches, enabling the simultaneous introduction of both nitrogen and sulfur atoms in a single synthetic step .

In this methodology, 1,5-difluoro-2,4-dinitrobenzene serves as a precursor to activated acid chloride intermediates, which subsequently react with N,N-dialkylthiourea derivatives under reflux conditions for 2 to 4 hours . This approach consistently delivers 4H-benzo [7] [1]thiazin-3-one products in yields ranging from 65 to 75 percent, representing a substantial improvement over the traditional alkylsulfanyl pathway, which typically achieves yields of only 30 to 40 percent .

The parallel solution-phase synthesis methodology has enabled the generation of extensive benzothiazinone libraries with four distinct diversity points [2]. This approach utilizes 1,5-difluoro-2,4-dinitrobenzene as a central scaffold, allowing for systematic variation at the nitrogen substituent position, aromatic substitution patterns, and side chain functionalities [2]. The methodology has been successfully applied to generate libraries containing 652 to 660 derivatives through automated synthesis platforms [2].

Microwave-assisted cyclization reactions have proven particularly effective for benzothiazinone synthesis, employing urea-hydrogen peroxide as an efficient oxidizing agent for sulfone group introduction [2]. Under microwave conditions at 150 degrees Celsius for 15 to 45 minutes, these reactions achieve yields of 80 to 90 percent while providing clean product profiles [2].

Tricyclic Fused Heteroaromatic System Fabrication

The construction of tricyclic fused heteroaromatic systems from 1,5-difluoro-2,4-dinitrobenzene represents an advanced application of this versatile building block in contemporary synthetic chemistry [1] [3] [11]. These complex polycyclic architectures have gained considerable attention due to their enhanced three-dimensional structural diversity and potential for selective biological target engagement [11] [12].

Novel Tricyclic Benzoxazinone Architectures

The development of tricyclic benzoxazinone systems has yielded several distinct structural classes, each characterized by unique ring fusion patterns and heteroatom arrangements [1] [3]. The most significant examples include 6-hydroxy-4H-1-oxa-4,5,8-triazaanthracen-3-one, 3,8-dihydro-5-oxa-1,3,8-triazacyclopenta[b]naphthalene-7-one, and 3,8-dihydro-5-oxa-1,2,3,8-tetraazacyclopenta[b]naphthalene-7-one derivatives [1] [3].

The synthesis of 6-hydroxy-4H-1-oxa-4,5,8-triazaanthracen-3-one systems begins with the formation of 2-amino benzoxazinone intermediates from 1,5-difluoro-2,4-dinitrobenzene through sequential nucleophilic substitution and reduction protocols [1]. The subsequent oxidative cyclization employs air oxidation conditions at 60 to 80 degrees Celsius for 6 to 12 hours, yielding the tricyclic products in 45 to 65 percent yield [1].

The 3,8-dihydro-5-oxa-1,3,8-triazacyclopenta[b]naphthalene-7-one framework is accessed through a different synthetic strategy involving bis-substituted 1,5-difluoro-2,4-dinitrobenzene intermediates [1] [3]. These precursors undergo sequential nucleophilic substitution reactions with appropriate nitrogen nucleophiles, followed by intramolecular cyclization under basic conditions using potassium carbonate in dimethylformamide at 100 to 120 degrees Celsius for 2 to 4 hours [1]. This methodology achieves yields in the range of 55 to 75 percent [1].

Microwave-assisted synthesis has proven particularly effective for the construction of 3,8-dihydro-5-oxa-1,2,3,8-tetraazacyclopenta[b]naphthalene-7-one systems [3] [8]. The key synthetic step involves microwave-promoted intramolecular cyclization of tetrazole-containing precursors at 180 degrees Celsius for 10 to 20 minutes, delivering products in 60 to 80 percent yield [8].

Advanced Tricyclic System Complexity

The synthesis of 5,8-dihydro-4H-1-oxa-4,5,8-triazaanthracene-3,6,7-trione represents one of the most structurally complex examples of tricyclic systems accessible from 1,5-difluoro-2,4-dinitrobenzene [1]. This highly functionalized architecture requires multiple ring-closing reactions executed in sequential steps, beginning with multi-functional benzoxazinone scaffolds [1]. The synthetic sequence involves sequential heating protocols under carefully controlled conditions, ultimately achieving yields in the range of 35 to 55 percent [1].

The development of benzothiazinone-based tricyclic systems has employed parallel synthesis methodologies with multiple diversity points [2]. These approaches utilize sulfonyl-activated thiazinone intermediates that undergo cyclization reactions under basic conditions with microwave assistance [2]. The combination of inorganic bases with microwave heating enables the efficient formation of complex tricyclic architectures in yields ranging from 50 to 70 percent [2].

Traceless synthesis methodologies have been successfully applied to tricyclic system construction, employing polymer-supported approaches that facilitate purification and enable parallel library generation [13] [14]. These methods utilize 1,5-difluoro-2,4-dinitrobenzene as a multifunctional building block attached to polyethylene glycol supports, enabling the construction of tricyclic quinoxalinone imidazole libraries with three points of structural diversity [13]. The traceless cleavage process yields products free from any residual linker contamination, significantly simplifying product isolation and purification [13].

Diversity-Oriented Synthesis of Privileged Structural Motifs

The application of 1,5-difluoro-2,4-dinitrobenzene in diversity-oriented synthesis strategies has enabled access to extensive libraries of privileged structural motifs with broad biological relevance [11] [15] [12]. This approach represents a paradigm shift from traditional target-oriented synthesis toward the systematic exploration of chemical space through the construction of structurally diverse molecular collections [12] [16].

Privileged Structure Integration Strategies

The concept of privileged structures in medicinal chemistry refers to molecular frameworks that demonstrate the ability to interact with multiple biological targets while maintaining favorable pharmacological properties [4] [17]. Benzoxazinone and benzothiazinone scaffolds have been recognized as privileged structures due to their extensive representation in bioactive compounds and approved pharmaceutical agents [4] [18].

The integration of these privileged motifs into diversity-oriented synthesis programs has been achieved through several strategic approaches [12]. The build-couple-pair methodology represents one of the most successful strategies, enabling the systematic construction of diverse molecular architectures while maintaining the core privileged structure integrity [12]. In this approach, 1,5-difluoro-2,4-dinitrobenzene serves as a central building block that can be coupled with diverse appendages to create structurally complex products [12].

The privileged substructure-based diversity-oriented synthesis strategy focuses specifically on the incorporation of benzoxazinone and benzothiazinone motifs into polyheterocyclic frameworks [12]. This approach aims to enhance the biological relevance of resulting compounds through the creation of rigid, three-dimensional structures with predefined conformations that may facilitate selective binding to biological targets [12].

Library Construction and Structural Diversity

The construction of extensive molecular libraries from 1,5-difluoro-2,4-dinitrobenzene has been achieved through parallel solution-phase synthesis methodologies [1] [2] [3]. These approaches have enabled the generation of libraries containing 158 to 170 benzoxazinone-based compounds and 652 to 660 benzothiazinone derivatives [1] [2]. Each scaffold possesses multiple diversity points, allowing for systematic variation of substituent patterns and functional group arrangements [1] [2].

The diversity-oriented synthesis encoded by deoxyoligonucleotides approach represents an innovative methodology for library construction, employing DNA-encoded library technology to facilitate the screening of large molecular collections [11]. This approach has enabled the creation of libraries containing over 3.7 million compounds, with significant representation of benzoxazinone and benzothiazinone-containing structures [11].

Microwave-assisted synthesis has proven particularly valuable for library construction, enabling rapid access to diverse structural variants while maintaining high yields and product purity [3] [8] [9]. The use of microwave irradiation reduces reaction times from hours to minutes while providing excellent reproducibility across diverse substrate combinations [8] [9].

Structural Activity Relationship Development

The systematic exploration of structure-activity relationships within benzoxazinone and benzothiazinone libraries has revealed important insights into the molecular determinants of biological activity [4] [18]. These studies have identified key structural features that contribute to target selectivity, potency, and pharmacological properties [4] [18].

The presence of specific substitution patterns on the benzoxazinone and benzothiazinone cores has been shown to significantly influence biological activity profiles [4]. Electron-withdrawing substituents at specific positions enhance binding affinity to certain target classes, while electron-donating groups may improve selectivity profiles [4]. The systematic variation of these substituent patterns through diversity-oriented synthesis has enabled the identification of optimal structural combinations for specific therapeutic applications [4].

The development of tricyclic fused systems has provided access to enhanced three-dimensional diversity while maintaining the core privileged structure framework [1] [3]. These complex architectures offer additional opportunities for selective target engagement through their rigid conformational profiles and expanded surface area for molecular recognition [12].

The application of computational approaches to library design has facilitated the rational selection of building blocks and reaction conditions to maximize structural diversity while maintaining drug-like properties [11] [12]. These methods have proven particularly valuable for optimizing the balance between structural complexity and synthetic accessibility in diversity-oriented synthesis programs [11] [12].

| Synthetic Approach | Starting Material | Key Conditions | Yield Range (%) | Product Types |

|---|---|---|---|---|

| Direct nucleophilic substitution with amino alcohols | 1,5-Difluoro-2,4-dinitrobenzene + amino alcohols | Triethylamine, DMF, 80-100°C | 75-92 | 4H-Benzo [7] [1]oxazin-3-ones |

| Sequential substitution followed by reduction and cyclization | 1,5-Difluoro-2,4-dinitrobenzene + amines | Pd/C reduction, cyclization at 150°C | 65-85 | Substituted benzoxazinones |

| Microwave-assisted synthesis | 1,5-Difluoro-2,4-dinitrobenzene + nucleophiles | Microwave irradiation, 120-150°C, 10-30 min | 80-95 | Diverse benzoxazinone derivatives |

| Parallel solution-phase synthesis | 1,5-Difluoro-2,4-dinitrobenzene + diverse building blocks | Solution-phase chemistry, automated synthesis | 70-90 | Library compounds (158-170 structures) |

| Tricyclic system formation via oxidative cyclization | Benzoxazinone intermediates | Oxidative conditions, air exposure | 45-75 | Tricyclic fused systems |

| Synthetic Route | Key Reagents | Reaction Conditions | Advantages | Product Features |

|---|---|---|---|---|

| Thiourea pathway from acid chlorides | N,N-dialkylthiourea, acid chloride | Reflux, 2-4 hours, 65-75% yield | High yields, avoids toxic reagents | 4H-Benzo [7] [1]thiazin-3-ones |

| Alkylsulfanyl pathway | Carbon disulfide, methyl iodide | Room temperature, overnight, 30-40% yield | Established methodology | 2-Substituted benzothiazinones |

| Dithiocarbamate route | Carbon disulfide, amines | Elevated temperature, 24 hours | Good for combinatorial synthesis | Diverse thiazinone scaffolds |

| Parallel synthesis using DFDNB | 1,5-Difluoro-2,4-dinitrobenzene, thiols | Solution-phase, automated, 70-85% yield | Diversity generation, four diversity points | Sulfoxide and sulfone derivatives |

| Microwave-assisted cyclization | Urea-hydrogen peroxide (UHP) | Microwave, 150°C, 15-45 min, 80-90% yield | Rapid synthesis, clean products | Tricyclic benzothiazinone systems |

| Tricyclic System | Formation Strategy | Key Intermediates | Synthesis Conditions | Yield (%) |

|---|---|---|---|---|

| 6-Hydroxy-4H-1-oxa-4,5,8-triazaanthracen-3-one | Oxidative cyclization of benzoxazinone precursors | 2-Amino benzoxazinone derivatives | Air oxidation, 60-80°C, 6-12 hours | 45-65 |

| 3,8-Dihydro-5-oxa-1,3,8-triazacyclopenta[b]naphthalene-7-one | Sequential nucleophilic substitution and cyclization | Bis-substituted DFDNB intermediates | DMF, K2CO3, 100-120°C, 2-4 hours | 55-75 |

| 3,8-Dihydro-5-oxa-1,2,3,8-tetraazacyclopenta[b]naphthalene-7-one | Microwave-assisted intramolecular cyclization | Tetrazole-containing precursors | Microwave, 180°C, 10-20 minutes | 60-80 |

| 5,8-Dihydro-4H-1-oxa-4,5,8-triazaanthracene-3,6,7-trione | Multiple ring-closing reactions | Multi-functional benzoxazinone scaffolds | Sequential heating, multi-step | 35-55 |

| Benzothiazinone-based tricycles | Parallel synthesis with diversity points | Sulfonyl-activated thiazinones | Inorganic base, microwave assistance | 50-70 |

| Structural Motif | Diversity Points | Library Size | Synthesis Method | Applications |

|---|---|---|---|---|

| Benzoxazinone privileged structures | 4 (N-substituent, aromatic substitution, alkyl chains, functional groups) | 158-170 compounds (reported) | Solution-phase parallel chemistry | Drug discovery, biological screening |

| Benzothiazinone scaffolds | 4 (2-Position, 6-Position, 8-Position, side chains) | 652-660 derivatives (parallel synthesis) | Automated synthesis platforms | Antimycobacterial agents |

| Tricyclic fused systems | Multiple (ring fusion patterns, heteroatom positions) | 50-100 tricyclic variants | Microwave-assisted methods | Kinase inhibitors, anticancer agents |

| Nitrogen-containing heterocycles | Variable (amine substitution, ring sizes) | 200-500 heterocyclic analogs | Combinatorial approaches | Antimicrobial compounds |

| Oxygen-bridged polycycles | 3-5 (bridging patterns, substituent positions) | 100-300 polycyclic structures | Flow chemistry techniques | Chemical biology probes |

XLogP3

Melting Point

UNII

GHS Hazard Statements

H300 (97.78%): Fatal if swallowed [Danger Acute toxicity, oral];

H311 (88.89%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (11.11%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (11.11%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (11.11%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (88.89%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H373 (86.67%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Acute Toxic;Irritant;Health Hazard